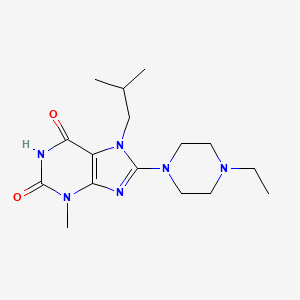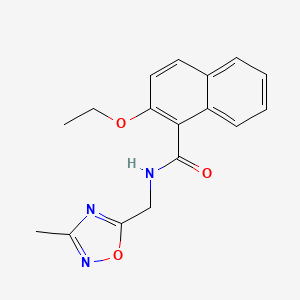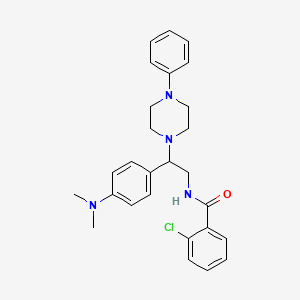
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is commonly known as EPPD or Rolipram. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Psychotropic Activity
Research into derivatives of 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione has revealed compounds with significant psychotropic properties, particularly as ligands for serotonin (5-HT) receptors, which are implicated in antidepressant and anxiolytic effects. A study by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents showed potential anxiolytic and antidepressant activities, indicating the role of these compounds in modulating serotonin pathways Chłoń-Rzepa et al., 2013.
Analgesic and Anti-inflammatory Properties
The modification of 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione to include carboxylic, ester, or amide moieties has led to the discovery of compounds with notable analgesic and anti-inflammatory effects. Zygmunt et al. (2015) synthesized a series of these derivatives, demonstrating significant pain-relief properties in vivo, surpassing some reference drugs in effectiveness Zygmunt et al., 2015.
properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-5-20-6-8-21(9-7-20)15-17-13-12(22(15)10-11(2)3)14(23)18-16(24)19(13)4/h11H,5-10H2,1-4H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEHUZFOIAHCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)


![Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2814254.png)
![2-(4-{[(4-Fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2814256.png)

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2814261.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2814262.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2814263.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814266.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814267.png)